molecular formula C21H23N3O2 B6005472 7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide

7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No. B6005472
M. Wt: 349.4 g/mol
InChI Key: RKAFTOVYNIJLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins that are involved in inflammation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide in lab experiments is its potent anti-inflammatory and antioxidant properties. It can be used to study the mechanisms involved in inflammation and oxidative stress and to develop new therapies for diseases such as cancer and neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for use in lab experiments.

Future Directions

There are several future directions for the study of 7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dose and duration of treatment for this compound in various disease models.

Synthesis Methods

The synthesis of 7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves the reaction of 2-amino-3-carbethoxychromone with diethylamine and 2-methylbenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

7-(diethylamino)-2-imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-24(5-2)16-11-10-15-12-17(20(22)26-19(15)13-16)21(25)23-18-9-7-6-8-14(18)3/h6-13,22H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAFTOVYNIJLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide

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